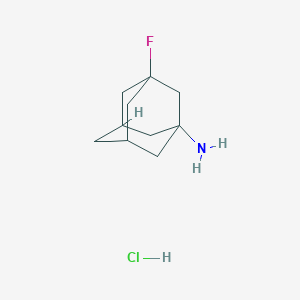

3-Fluoro-1-aminoadamantane hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-1-aminoadamantane hydrochloride are the NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors in the brain . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

This compound interacts with its targets by blocking the NMDA and AMPA receptors . This blocking action results in the inhibition of the excitatory neurotransmitter glutamate, which can lead to a decrease in abnormal activity in the brain .

Biochemical Pathways

The blocking of NMDA and AMPA receptors by this compound affects the glutamatergic signaling pathway. This can lead to downstream effects such as reduced excitotoxicity, which is harmful overactivation of the glutamate receptors .

Pharmacokinetics

Similar compounds like amantadine and memantine are known to have good bioavailability and are well distributed in the body .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of abnormal activity in the brain due to its blocking effect on NMDA and AMPA receptors . This can lead to therapeutic effects in conditions like Alzheimer’s disease and other neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-aminoadamantane hydrochloride typically involves a three-step reaction sequence . The starting material, 3-Hydroxy-1-adamantane carboxylic acid, undergoes fluorination to introduce the fluoro group. This is followed by amination to introduce the amino group, and finally, the compound is converted to its hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction sequences as in laboratory settings. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-aminoadamantane hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The fluoro group can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide are employed.

Major Products

The major products formed from these reactions include nitro derivatives, reduced fluoro compounds, and substituted adamantane derivatives .

Scientific Research Applications

3-Fluoro-1-aminoadamantane hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and catalysis.

Biology: Studied for its potential in drug delivery systems and surface recognition.

Medicine: Investigated for its antiviral properties, particularly against influenza viruses.

Industry: Utilized in the development of advanced materials and nanotechnology.

Comparison with Similar Compounds

Similar Compounds

Amantadine: 1-Aminoadamantane hydrochloride, known for its antiviral properties.

Rimantadine: 1-Methyl-1-adamantane methylamine hydrochloride, another antiviral agent.

Memantine: 1-Amino-3,5-dimethyladamantane hydrochloride, used in the treatment of Alzheimer’s disease.

Uniqueness

3-Fluoro-1-aminoadamantane hydrochloride is unique due to the presence of the fluoro group, which enhances its chemical reactivity and binding affinity compared to other adamantane derivatives . This makes it a valuable compound for various applications in research and industry .

Biological Activity

3-Fluoro-1-aminoadamantane hydrochloride is a derivative of amantadine, a compound known for its antiviral and neuroprotective properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against viral infections, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the addition of a fluorine atom to the adamantane structure, which enhances its biological activity compared to its parent compound, amantadine. The structural modifications influence its interaction with biological targets, particularly in viral inhibition and neuroprotection.

This compound exhibits multiple mechanisms of action:

- NMDA Receptor Antagonism : Similar to amantadine, this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptors. This action is crucial in mitigating excitotoxicity associated with traumatic brain injury (TBI) and neurodegenerative diseases .

- Antiviral Activity : The compound has shown efficacy against various strains of influenza A, including those resistant to traditional antiviral agents like amantadine. It disrupts viral replication by targeting the M2 proton channel of the virus .

- Sigma-1 Receptor Modulation : The interaction with sigma-1 receptors suggests additional neuroprotective effects, enhancing dopaminergic signaling and potentially improving recovery outcomes in neurological conditions .

Efficacy Against Viral Infections

Research indicates that this compound maintains significant antiviral activity against influenza A viruses. Its ability to persistently inhibit viral strains that exhibit resistance to amantadine underscores its potential as a therapeutic agent.

Table 1: Antiviral Efficacy of this compound

| Virus Strain | EC50 (μM) | Resistance Development |

|---|---|---|

| A/Calif/07/2009 (H1N1) | <24 | Slow |

| A/PR/8/34 (H1N1) | <24 | Moderate |

| A/Hong Kong/1/68 (H3N2) | >50 | Rapid |

*EC50 values indicate the concentration required to inhibit viral replication by 50% .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in studies involving TBI models. Its NMDA receptor antagonism reduces calcium overload in neurons, which is critical for preventing cell death following excitotoxic events. Additionally, sigma-1 receptor activation contributes to enhanced neuronal survival and functional recovery .

Case Studies

Several case studies have documented the clinical application of amantadine derivatives in treating neurological conditions:

- Case Study 1 : A cohort of TBI patients treated with amantadine derivatives showed improved cognitive function and reduced symptoms of post-concussion syndrome.

- Case Study 2 : Patients with Parkinson's disease experienced enhanced motor function when treated with compounds exhibiting similar properties to this compound.

Properties

IUPAC Name |

3-fluoroadamantan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FN.ClH/c11-9-2-7-1-8(3-9)5-10(12,4-7)6-9;/h7-8H,1-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBBRJWRJBEYBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.